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molecular formula C14H14BrNO B8733782 4-Methylphenacylpyridinium bromide

4-Methylphenacylpyridinium bromide

Cat. No. B8733782
M. Wt: 292.17 g/mol
InChI Key: XPLKUCTXFYTNPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816352B2

Procedure details

To a solution of 2-bromo-4′-methyl-acetophenone (784 mg, 3.31 mmol) in acetone (7 mL) was added pyridine (243 μl, 3.02 mmol). The mixture was refluxed for 2 hours and the white solid formed was isolated by filtration and rinsed with Et2O in 100% yield: mp 213-214° C.; 1H NMR 400 MHz (DMSO-d6) δ 2.45 (s, 3H), 6.50 (s, 2H), 7.48 (d, 2H, J=7.3 Hz), 7.97 (d, 2H, J=7.8 Hz), 8.28 (m, 2H), 8.74 (t, 1H, J=7.3 Hz), 9.03 (d, 2H, J=5.9 Hz); Elem. anal. found: C, 55.46; H, 5.40; N, 4.85% (calcd for C14H14BrNO ½H2O: C, 55.83; H, 5.02; N, 4.65%).
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
243 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(C)=O>[Br-:1].[O:4]=[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)[CH2:2][N+:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
784 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
243 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the white solid formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
rinsed with Et2O in 100% yield

Outcomes

Product
Name
Type
Smiles
[Br-].O=C(C[N+]1=CC=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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